Cas no 1214727-57-7 (tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans)

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2-propanyl [trans-3-(aminomethyl)cyclobutyl]carbamate
- N-[trans-3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans
- cis-N-Boc-3-(aminomethyl)cyclobutanamine
- A900722
- PB19770
- EN300-364609
- SCHEMBL8273073
- 1214727-57-7
- tert-Butyl(cis-3-(aminomethyl)cyclobutyl)carbamate
- tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
- 2-Methyl-2-propanyl [3-(aminomethyl)cyclobutyl]carbamate
- SY020440
- tert-butyl[trans-3-(aminomethyl)cyclobutyl]carbamate
- SY099869
- EN300-188030
- TERT-BUTYL N-[3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE
- TRANS-TERT-BUTYL (3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE
- SCHEMBL9470441
- ACDLXPYQWYTZLE-UHFFFAOYSA-N
- Carbamic acid, [3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester (9CI)
- tert-butyl ((1s,3s)-3-(aminomethyl)cyclobutyl)carbamate
- PB13769
- trans-tert-Butyl (3-(aminomethyl)-cyclobutyl)carbamate
- AS-34139
- EN300-268783
- A856191
- 130369-10-7
- tert-Butyl (cis-3-(aminomethyl)cyclobutyl)carbamate
- trans-1-(Boc-amino)cyclobutane-3-methanamine
- tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
- MFCD20921511
- 871014-28-7
- tert-Butyl 3-(aminomethyl)cyclobutylcarbamate
- AKOS022171614
- CARBAMIC ACID, N-[TRANS-3-(AMINOMETHYL)CYCLOBUTYL]-, 1,1-DIMETHYLETHYL ESTER
- TERT-BUTYL N-[(1R,3R)-3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE
- A888762
- 3-(Aminomethyl)-1-(Boc-amino)cyclobutane
- trans-N-Boc-3-(aminomethyl)cyclobutanamine
- AKOS025290136
- cis-1-(Boc-amino)cyclobutane-3-methanamine
- SCHEMBL13920524
- WJB01428
- MFCD22123684
- PB11469
- CS-WAA0307
- AKOS025290135
- SY099868
- tert-Butyl N-[cis-3-(aminomethyl)cyclobutyl]carbamate
- CS-0047952
- N-[trans-3-(Aminomethyl)cyclobutyl]carbamic acid 1,1-dimethylethyl ester
- ACDLXPYQWYTZLE-ZKCHVHJHSA-N
- tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate
- TERT-BUTYL N-[(1S,3S)-3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE
- 1-(Boc-amino)cyclobutane-3-methanamine
- DTXSID90599998
- AS-34476
- AS-34475
- CIS-TERT-BUTYL (3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE
- DB-344429
- SCHEMBL16350381
- SCHEMBL12578292
- MFCD17392592
- Carbamic acid, [3-(aminomethyl)cyclobutyl]-1,1-dimethylethyl ester (9CI)
- trans-tert-butyl(3-(aminomethyl)cyclobutyl)carbamate
- Cis-tert-Butyl (3-(aminomethyl)-cyclobutyl)carbamate
- CS-0045543
-
- MDL: MFCD22123684
- インチ: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-
- InChIKey: ACDLXPYQWYTZLE-ZKCHVHJHSA-N
- SMILES: CC(C)(C)OC(=O)N[C@H]1C[C@H](CN)C1
計算された属性
- 精确分子量: 200.152477885g/mol
- 同位素质量: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 0.8
tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM106062-100mg |
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |
1214727-57-7 | 97% | 100mg |
$182 | 2023-11-22 | |
abcr | AB454219-500 mg |
trans-tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, 95%; . |
1214727-57-7 | 95% | 500MG |
€431.00 | 2022-03-01 | |
Chemenu | CM106062-250mg |
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |
1214727-57-7 | 97% | 250mg |
$304 | 2023-11-22 | |
Enamine | EN300-268783-0.1g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
1214727-57-7 | 95.0% | 0.1g |
$411.0 | 2025-03-20 | |
Enamine | EN300-268783-5g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate, trans |
1214727-57-7 | 5g |
$1446.0 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109762-1g |
tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate |
1214727-57-7 | 95% | 1g |
¥5062.00 | 2024-08-09 | |
Chemenu | CM106062-5g |
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |
1214727-57-7 | 97% | 5g |
$1628 | 2022-06-14 | |
Chemenu | CM106062-500mg |
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |
1214727-57-7 | 97% | 500mg |
$323 | 2021-08-06 | |
Chemenu | CM106062-1g |
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |
1214727-57-7 | 97% | 1g |
$692 | 2023-11-22 | |
Enamine | EN300-268783-1.0g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
1214727-57-7 | 95.0% | 1.0g |
$466.0 | 2025-03-20 |
tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, transに関する追加情報
tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans (CAS No. 1214727-57-7)
The compound tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans (CAS No. 1214727-57-7) is a highly specialized organic compound with significant applications in the fields of drug delivery systems and advanced materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in the synthesis of complex molecules. Recent studies have highlighted its potential in enhancing the bioavailability of therapeutic agents and its role in creating novel polymer-based materials.
The structure of tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans comprises a cyclobutane ring with a substituted amino group and a tert-butyl carbamate moiety. The stereochemistry at the 1r and 3r positions plays a critical role in determining its physical and chemical properties. This compound exhibits excellent stability under physiological conditions, making it ideal for use in biomedical applications. Researchers have recently explored its ability to act as a linker in peptide synthesis, where its rigidity and stability contribute to the formation of robust molecular frameworks.
In terms of synthesis, tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans is typically prepared through a multi-step process involving ring-closing metathesis and subsequent functionalization. The use of Grubbs catalyst has been reported to facilitate the formation of the cyclobutane ring with high stereoselectivity. Recent advancements in catalytic methods have further improved the yield and purity of this compound, making it more accessible for large-scale production.
The applications of tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans are diverse and expanding rapidly. In drug delivery systems, it has been employed as a stabilizing agent for encapsulating sensitive therapeutic molecules within nanoparticles. Its ability to form stable amide bonds with various biomolecules has made it a preferred choice in this field. Additionally, this compound has shown promise in the development of stimuli-responsive materials that can release drugs in response to specific environmental cues such as pH or temperature changes.
In materials science, tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans has been utilized as a cross-linking agent in polymer networks. Its rigid structure contributes to the mechanical strength and thermal stability of these materials. Recent studies have demonstrated its potential in creating biocompatible hydrogels for tissue engineering applications. The compound's ability to undergo reversible cross-linking under certain conditions has opened new avenues for dynamic material systems.
The safety profile of tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans has been thoroughly evaluated in preclinical studies. It exhibits low toxicity and minimal systemic absorption when administered through various routes. These properties make it suitable for use in medical devices and implantable materials. Furthermore, recent research has focused on its biodegradability under physiological conditions, which is crucial for its application in resorbable biomaterials.
In conclusion, tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans (CAS No. 1214727-57-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties and stereochemistry make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing technological and biomedical innovations.
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